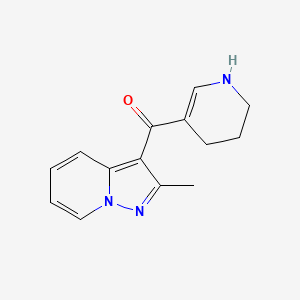

KC764

Description

Structure

3D Structure

Properties

CAS No. |

94457-09-7 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

(2-methylpyrazolo[1,5-a]pyridin-3-yl)-(1,2,3,4-tetrahydropyridin-5-yl)methanone |

InChI |

InChI=1S/C14H15N3O/c1-10-13(12-6-2-3-8-17(12)16-10)14(18)11-5-4-7-15-9-11/h2-3,6,8-9,15H,4-5,7H2,1H3 |

InChI Key |

SLMUMPSLUWOXAO-UHFFFAOYSA-N |

SMILES |

CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |

Canonical SMILES |

CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |

Other CAS No. |

94457-09-7 |

Synonyms |

2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine KC 764 KC-764 |

Origin of Product |

United States |

what is the mechanism of action of KC764

An in-depth technical guide on the mechanism of action of the investigational compound KC-764, designed for researchers, scientists, and drug development professionals.

Core Mechanism of Action of KC-764

KC-764 is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. Its primary mechanism of action involves the targeted suppression of TXA2 production, a key mediator in platelet aggregation and vasoconstriction, while exhibiting significantly less effect on the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This selective inhibition suggests a favorable profile for antiplatelet therapy by reducing the pro-thrombotic effects of TXA2 without compromising the beneficial cardiovascular effects of PGI2.

Preclinical studies have demonstrated that KC-764 is a potent antiplatelet agent, with a significantly higher potency than acetylsalicylic acid (ASA) in inhibiting collagen-induced platelet aggregation and TXA2 production in vitro. The selectivity of KC-764 is a key differentiator from non-selective cyclooxygenase (COX) inhibitors like aspirin, which inhibit both TXA2 and PGI2 synthesis.

Signaling Pathway of KC-764 Action

The mechanism of KC-764 can be visualized through its interaction with the arachidonic acid cascade. In response to various stimuli, phospholipase A2 liberates arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2). PGH2 serves as a common substrate for two key enzymes: thromboxane synthase, which produces the pro-aggregatory and vasoconstrictive TXA2, and prostacyclin synthase, which produces the anti-aggregatory and vasodilatory PGI2. KC-764 selectively inhibits thromboxane synthase, leading to a reduction in TXA2 levels.

Quantitative Data on Selective Inhibition

The selectivity of KC-764 has been quantified in preclinical animal models by comparing its half-maximal inhibitory concentration (IC50) for PGI2 and TXA2 production. A higher IC50 ratio of PGI2 to TXA2 indicates greater selectivity for inhibiting TXA2 synthesis.

| Animal Model | IC50 Ratio (PGI2 production / TXA2 production) |

| Rats | 175 |

| Rabbits | 72 |

| Dogs | 65 |

Experimental Protocols

The following are generalized methodologies based on the available information for assessing the antiplatelet and thromboxane-inhibiting effects of compounds like KC-764.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of KC-764 on platelet aggregation induced by an agonist.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from the test species (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The PRP is pre-incubated with various concentrations of KC-764 or a vehicle control for a specified time at 37°C. An agonist, such as collagen, is then added to induce aggregation, and the change in light transmission is recorded over time. The maximum aggregation percentage is determined.

-

Data Analysis: The IC50 value, the concentration of KC-764 that inhibits 50% of the maximal aggregation, is calculated from the dose-response curve.

Quantification of TXA2 and PGI2 Production

Objective: To measure the effect of KC-764 on the synthesis of TXA2 and PGI2.

Methodology:

-

Sample Preparation: For in vitro studies, PRP is treated as described in the platelet aggregation assay. For ex vivo studies, blood is collected from animals previously administered KC-764.

-

Induction of Prostanoid Synthesis: An agonist (e.g., collagen) is added to the PRP to stimulate the production of TXA2 and PGI2.

-

Measurement of Metabolites: The stable, non-enzymatic hydrolysis products of TXA2 and PGI2, which are thromboxane B2 (TXB2) and 6-keto-prostaglandin F1α (6-keto-PGF1α) respectively, are measured.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are a common method for quantifying the concentrations of TXB2 and 6-keto-PGF1α in the plasma samples. The assay is performed according to the manufacturer's instructions.

-

Data Analysis: The concentrations of the metabolites are determined from a standard curve. The inhibitory effect of KC-764 is calculated by comparing the levels in the treated samples to the vehicle control. The IC50 values for the inhibition of TXA2 and PGI2 production are then determined.

Experimental Workflow

The general workflow for evaluating the preclinical efficacy of KC-764 is outlined below.

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of Tartrate-Resistant Acid Phosphatase (TRAP) in Bone Resorption

Executive Summary

Tartrate-Resistant Acid Phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a key enzyme and a hallmark of osteoclasts, the primary cells responsible for bone resorption. Its unique resistance to tartrate inhibition distinguishes it from other acid phosphatases, making it a specific marker for osteoclast identification and activity. This technical guide provides a comprehensive overview of the multifaceted role of TRAP in bone resorption, detailing its enzymatic function, the complex signaling pathways that regulate its expression, and its function beyond the osteoclast. We present quantitative data on TRAP activity and expression, detailed experimental protocols for its analysis, and visual diagrams of its regulatory and functional pathways to serve as a critical resource for researchers in bone biology and drug development.

Introduction to TRAP

TRAP is an iron-containing, dimeric metalloenzyme highly expressed in osteoclasts, as well as in chondroclasts, activated macrophages, and dendritic cells.[1] In bone, it is synthesized as a latent proenzyme with low activity.[1] Proteolytic cleavage, primarily by Cathepsin K within the acidic environment of the resorption lacuna, activates TRAP into a high-activity form composed of two subunits (approximately 16 kDa and 23 kDa).[1]

Two main isoforms of TRAP exist:

-

TRAP 5a: A monomeric form with low enzymatic activity, suggested to have growth factor-like properties for mesenchymal cells, including pre-osteoblasts and pre-adipocytes.[2][3]

-

TRAP 5b: The dimeric, enzymatically active form that is secreted by osteoclasts and is directly involved in bone resorption. Serum levels of TRAP 5b are a recognized biomarker for bone turnover.[2][4]

While predominantly known as an osteoclast marker, TRAP expression and protein have also been documented in osteoblasts and osteocytes, suggesting a broader role in bone remodeling.[2][5][6]

Enzymatic Role and Mechanism in Bone Resorption

The primary function of osteoclasts is to resorb the mineralized bone matrix, a process occurring in a sealed-off microenvironment called the resorption lacuna. Osteoclasts secrete protons to dissolve the hydroxyapatite mineral and proteases, like Cathepsin K, to degrade the organic matrix.

TRAP's role in this process is multifaceted:

-

Dephosphorylation of Bone Matrix Proteins: TRAP targets and dephosphorylates key non-collagenous bone matrix phosphoproteins, such as osteopontin (OPN) and bone sialoprotein (BSP).[1] OPN is a potent inhibitor of hydroxyapatite crystal growth and also functions as an attachment protein for osteoclasts. By dephosphorylating OPN, TRAP is thought to facilitate osteoclast migration and continued resorption.[5]

-

Generation of Reactive Oxygen Species (ROS): TRAP possesses a redox-active iron center and can generate ROS, such as hydroxyl radicals. These ROS contribute to the degradation of the organic bone matrix, particularly collagen.[7]

-

Regulation of Osteoblast Proliferation: TRAP can dephosphorylate skeletal growth factors, potentially releasing them to stimulate the proliferation of osteoblasts, thereby coupling the processes of resorption and formation.[5]

Mice deficient in TRAP exhibit a mild osteopetrotic phenotype, characterized by increased bone mass and density, confirming its essential, albeit not solitary, role in bone resorption and remodeling.[1][5]

Regulation of TRAP Gene (ACP5) Expression

The expression of the ACP5 gene is tightly regulated and serves as a late-stage marker of osteoclast differentiation. The process is primarily controlled by the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway.

Key Transcriptional Regulators:

-

NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1): Considered the master transcription factor for osteoclastogenesis. RANKL stimulation triggers a signaling cascade that leads to the auto-amplification and activation of NFATc1.[8][9] NFATc1 then directly binds to the ACP5 promoter to drive its expression.[10]

-

c-Fos: A component of the AP-1 transcription factor complex, c-Fos is induced early by RANKL signaling and is essential for the subsequent induction of NFATc1.[10][11]

-

MITF (Microphthalmia-associated Transcription Factor) and PU.1: These factors are critical for osteoclast development and work in concert with NFATc1 to activate osteoclast-specific genes, including ACP5.[8]

Cytokines can modulate TRAP expression. For instance, Interleukin-4 (IL-4) can suppress RANKL-induced TRAP expression in mature osteoclasts by inhibiting the expression of NFATc1.[10]

Signaling Pathway Diagram

Caption: RANKL signaling pathway leading to TRAP gene expression in osteoclasts.

Quantitative Data Presentation

Quantitative analysis of TRAP is crucial for assessing osteoclast activity and bone resorption rates in both preclinical and clinical settings.

| Parameter | Value / Range | Context | Source |

| Serum TRAP 5b | Elevated in Osteoporosis | Clinical studies show a significant negative correlation between serum TRAP 5b activity and bone mineral density (BMD). | [2] |

| TRAP Localization | 0.95% to 1.31% | Percentage of TRAP-positive area in the primary spongiosa of mouse tibiae, quantified by image analysis. | [12] |

| TRAP Activity (Assay) | Sensitivity: 9.22 U/L | Lower limit of detection for a typical colorimetric TRAP activity assay kit. | [13] |

| Gene Expression (mRNA) | Varies (Fold Change) | TRAP mRNA levels are significantly upregulated during osteoclast differentiation. Luteolin, an inhibitor, reduces TRAP-positive cells in a dose-dependent manner. | [14][15] |

| Osteoclast Counts | Varies (Cells/mm) | The number of TRAP-positive multinucleated cells per millimeter of bone perimeter is a standard histomorphometric index of osteoclast number. | [12][16] |

Experimental Protocols

Accurate measurement of TRAP is fundamental to studying bone resorption. Below are detailed methodologies for key assays.

Protocol: Histochemical Staining for TRAP in Cells/Tissues

This method is used to visualize and quantify TRAP-positive osteoclasts in cell culture or bone tissue sections.

Principle: The enzymatic activity of TRAP hydrolyzes a substrate (e.g., Naphthol AS-BI phosphate), which then couples with a diazonium salt (e.g., Fast Garnet GBC) to form a colored precipitate at the site of enzyme activity. The reaction is performed in the presence of tartrate to inhibit other phosphatases.[17]

Methodology:

-

Sample Preparation:

-

Cell Culture: Fix cells (e.g., bone marrow macrophages differentiated into osteoclasts) with 10% formalin for 20 minutes.[18] Wash 3 times with PBS.

-

Bone Tissue: Fix tissue in 4% paraformaldehyde (PFA), dehydrate, and embed in paraffin. For cryosections, after fixation, equilibrate in sucrose solutions before embedding in OCT.[17] Cut sections (5-20 µm).

-

-

Staining Solution Preparation: Use a commercial kit (e.g., from Sigma-Aldrich, kit 387A) or prepare fresh. A typical solution contains:

-

Naphthol AS-BI phosphate as substrate.

-

Fast Garnet GBC salt.

-

Acetate buffer with L-tartrate (pH ~5.0).

-

-

Staining Procedure:

-

Incubate samples with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.

-

Monitor for the development of a red/purple color.

-

Rinse thoroughly with deionized water.

-

-

Counterstaining & Mounting:

-

Counterstain nuclei with a suitable stain like Hematoxylin or Methyl Green for contrast.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

-

Analysis:

-

Visualize using a light microscope. TRAP-positive cells (osteoclasts) will appear red/purple with blue/green nuclei.

-

Quantify the number of TRAP-positive cells containing three or more nuclei per unit area or per millimeter of bone surface.[19]

-

Workflow Diagram: TRAP Staining

Caption: Experimental workflow for histochemical TRAP staining.

Protocol: Colorimetric TRAP Activity Assay

This assay quantifies the enzymatic activity of TRAP in serum, plasma, or cell/tissue lysates.

Principle: TRAP in the sample dephosphorylates a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), in an acidic, tartrate-containing buffer. The product, p-nitrophenol, is yellow and can be quantified by measuring its absorbance at 405 nm. The activity is proportional to the rate of p-nitrophenol production.[13][20]

Methodology:

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly or after dilution. Store at -80°C if not used immediately.[20]

-

Cell/Tissue Lysates: Homogenize cells or tissue in an appropriate lysis buffer (e.g., 0.9% NaCl with sonication). Centrifuge at 10,000 x g for 10 minutes to remove debris and collect the supernatant.[20] Determine the total protein concentration of the lysate for normalization.

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol (e.g., 0-1 mmol/L).[20]

-

Reaction Setup: For each sample, prepare a "Sample Well" and a "Control Well".

-

Add 20 µL of sample to both wells.

-

Add 120 µL of reaction working solution (buffer + pNPP) to the "Sample Well".

-

Add 120 µL of buffer solution (without pNPP) to the "Control Well" to measure background absorbance.

-

-

Tartrate Addition: Add 20 µL of tartaric acid solution to all wells.[20]

-

-

Incubation: Mix and incubate the plate at 37°C for 10-60 minutes. The time depends on the expected enzyme activity.

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., 0.1-1 M NaOH) to each well. This raises the pH, stopping the enzyme and maximizing the color of the p-nitrophenol product.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation:

-

Subtract the control well OD from the sample well OD for each sample (ΔOD).

-

Calculate the concentration of p-nitrophenol produced using the standard curve.

-

Calculate TRAP activity (e.g., in U/L or U/mg protein) based on the amount of product formed per unit time.[20]

-

Workflow Diagram: TRAP Activity Assay

Caption: Experimental workflow for a colorimetric TRAP activity assay.

Conclusion

Tartrate-Resistant Acid Phosphatase is more than a mere histological marker for osteoclasts; it is an active participant in the biochemical process of bone resorption. Its enzymatic action on matrix proteins and its role in ROS generation are critical for the breakdown of bone. The regulation of its expression via the RANKL-NFATc1 signaling axis places it at the culmination of the osteoclast differentiation program, making it a valuable target for assessing the efficacy of anti-resorptive therapies. The quantitative assays and protocols detailed herein provide the necessary tools for researchers to accurately probe the function of TRAP, furthering our understanding of skeletal pathology and aiding in the development of novel treatments for bone diseases like osteoporosis.

References

- 1. Role of tartrate-resistant acid phosphatase (TRAP) in long bone development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tartrate-resistant acid phosphatase (TRAP) co-localizes with receptor activator of NF-KB ligand (RANKL) and osteoprotegerin (OPG) in lysosomal-associated membrane protein 1 (LAMP1)-positive vesicles in rat osteoblasts and osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serum Levels of TRAP5b, a New Bone Resorption Marker Unaffected by Renal Dysfunction, as a Useful Marker of Cortical Bone Loss in Hemodialysis Patients | springermedizin.de [springermedizin.de]

- 5. academic.oup.com [academic.oup.com]

- 6. Transgenic overexpression of tartrate-resistant acid phosphatase is associated with induction of osteoblast gene expression and increased cortical bone mineral content and density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bone Resorption: What is the role of TRAP (tartrate resistant acid phsophatase) in osteoclast-mediated bone resorption? | ditki medical & biological sciences [ditki.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complex Regulation of Tartrate-resistant Acid Phosphatase (TRAP) Expression by Interleukin 4 (IL-4): IL-4 INDIRECTLY SUPPRESSES RECEPTOR ACTIVATOR OF NF-κB LIGAND (RANKL)-MEDIATED TRAP EXPRESSION BUT MODESTLY INDUCES ITS EXPRESSION DIRECTLY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and Regulation of Transcription Factors in Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of tartrate resistant acid phosphatase distribution in mouse tibiae using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 2.3.3. TRAP Staining and Activity [bio-protocol.org]

- 20. assaygenie.com [assaygenie.com]

KC764 and its effects on osteoclast activity

An In-Depth Technical Guide to KC764 and Its Inhibitory Effects on Osteoclast Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive bone resorption by osteoclasts is a key pathological feature of several debilitating conditions, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. Consequently, the identification of novel therapeutic agents that can modulate osteoclast activity is of significant interest. This technical guide details the preclinical data and methodologies for evaluating KC764 , a novel small molecule inhibitor of osteoclast differentiation and function. This document provides a comprehensive overview of the proposed mechanism of action, quantitative efficacy data, and detailed experimental protocols for the assessment of KC764's anti-osteoclastic properties. The focus is on the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway, a critical cascade in osteoclastogenesis.

Introduction: Osteoclasts and the Bone Remodeling Cycle

Bone is a dynamic tissue that undergoes continuous remodeling to maintain its structural integrity. This process is orchestrated by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Osteoclasts are large, multinucleated cells of hematopoietic origin, uniquely equipped to dissolve the mineralized bone matrix.[1] Pathological conditions arise when this balance is disrupted, leading to excessive bone resorption.[2] The differentiation of osteoclast precursors into mature, active osteoclasts is a complex process primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2] The RANKL/RANK signaling pathway is therefore a prime target for therapeutic intervention in bone loss disorders.[1]

KC764: A Hypothetical Inhibitor of RANKL-Mediated Osteoclastogenesis

KC764 is a novel, synthetic small molecule designed to specifically interrupt the signaling cascade initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells. The proposed mechanism of action involves the direct or indirect inhibition of downstream signaling components, leading to a significant reduction in osteoclast differentiation and bone resorption.

Quantitative Efficacy of KC764

The following tables summarize the hypothetical in vitro efficacy of KC764 in primary mouse bone marrow-derived macrophages (BMMs) stimulated with M-CSF and RANKL.

Table 1: Effect of KC764 on Osteoclast Differentiation

| Treatment Group | Concentration | Mean TRAP-Positive Multinucleated Cells (MNCs) per well (± SD) | Inhibition of Differentiation (%) |

| Vehicle Control | - | 150 ± 12 | 0% |

| KC764 | 1 µM | 115 ± 9 | 23.3% |

| KC764 | 5 µM | 62 ± 7 | 58.7% |

| KC764 | 10 µM | 25 ± 4 | 83.3% |

| TRAP-positive cells with ≥3 nuclei were counted as mature osteoclasts. |

Table 2: Effect of KC764 on Bone Resorption Activity

| Treatment Group | Concentration | Mean Resorbed Area per Dentine Slice (%) (± SD) | Inhibition of Resorption (%) |

| Vehicle Control | - | 45 ± 5.2 | 0% |

| KC764 | 1 µM | 32 ± 4.1 | 28.9% |

| KC764 | 5 µM | 15 ± 2.8 | 66.7% |

| KC764 | 10 µM | 7 ± 1.9 | 84.4% |

| Resorption pits were visualized and quantified using microscopy and image analysis software. |

Table 3: Effect of KC764 on Osteoclast-Specific Gene Expression

| Treatment Group | Concentration | Relative mRNA Expression (Fold Change vs. Vehicle) (± SD) | ||

| Acp5 (TRAP) | Ctsk (Cathepsin K) | Nfatc1 | ||

| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |

| KC764 | 10 µM | 0.35 ± 0.08 | 0.41 ± 0.09 | 0.28 ± 0.06 |

| Gene expression was measured by qRT-PCR after 4 days of culture with RANKL and KC764. |

Table 4: Cytotoxicity Assessment of KC764

| Treatment Group | Concentration | Cell Viability (%) (± SD) |

| Vehicle Control | - | 100 ± 4.5 |

| KC764 | 1 µM | 98 ± 5.1 |

| KC764 | 5 µM | 97 ± 4.8 |

| KC764 | 10 µM | 95 ± 5.3 |

| Cell viability of BMMs was assessed using an MTT assay after 48 hours of treatment. |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of KC764 Action

KC764 is hypothesized to inhibit the RANKL-induced signaling cascade, a critical pathway for osteoclast differentiation. The binding of RANKL to its receptor RANK recruits TRAF6, which in turn activates downstream pathways including NF-κB and MAPKs (JNK, p38, ERK). These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, NFATc1. KC764 is proposed to act by disrupting the recruitment of TRAF6 to the RANK receptor, thereby blocking all subsequent downstream signaling events.

Caption: Proposed mechanism of KC764 in the RANKL signaling pathway.

Experimental Workflow for Assessing KC764

The evaluation of a potential anti-osteoclastic compound like KC764 follows a structured workflow, beginning with primary cell isolation and culminating in functional and molecular assays. This ensures a comprehensive assessment of the compound's efficacy and mechanism of action.

Caption: Experimental workflow for evaluating KC764's efficacy.

Detailed Experimental Protocols

In Vitro Osteoclast Differentiation Assay

This protocol outlines the generation of osteoclasts from mouse bone marrow macrophages (BMMs).

-

Cell Isolation: Isolate bone marrow from the femurs and tibias of 6-8 week old C57BL/6 mice.

-

Macrophage Generation: Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days. Non-adherent cells are washed away, and the adherent BMMs are used for experiments.

-

Osteoclast Induction: Seed BMMs at a density of 1 x 10⁴ cells/well in a 96-well plate.

-

Treatment: Culture the cells in differentiation medium (α-MEM, 10% FBS, 1% P/S, 30 ng/mL M-CSF, and 50 ng/mL RANKL) with various concentrations of KC764 or vehicle control.

-

Culture Period: Incubate for 4-5 days, replacing the medium every 2 days, until multinucleated osteoclasts are visible in the control wells.

-

Analysis: Proceed with TRAP staining for visualization and quantification.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a characteristic enzyme expressed by osteoclasts.

-

Cell Fixation: After the differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash the fixed cells with distilled water and incubate with a TRAP staining solution (e.g., Leukocyte Acid Phosphatase Kit, Sigma-Aldrich) according to the manufacturer's instructions at 37°C for 30-60 minutes.

-

Visualization: Wash the wells with water and allow them to air dry.

-

Quantification: Capture images using a light microscope. Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well.

Bone Resorption (Pit) Assay

This assay measures the functional ability of osteoclasts to resorb bone matrix.[3]

-

Plate Preparation: Seed BMMs on bone-mimetic surfaces, such as dentine slices or calcium phosphate-coated plates (e.g., Corning Osteo Assay Surface).

-

Osteoclast Differentiation: Induce osteoclast differentiation as described in section 5.1 for 7-9 days.

-

Cell Removal: Remove the cells from the surface by treating with 5% sodium hypochlorite for 10 minutes.

-

Visualization: Wash the slices/plates with water and visualize the resorption pits using a light microscope or scanning electron microscope.

-

Quantification: Quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Cell Seeding: Seed BMMs in a 96-well plate at 1 x 10⁴ cells/well and culture with M-CSF.

-

Treatment: Treat the cells with the same concentrations of KC764 used in the differentiation assays for 48 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression of key osteoclastogenic genes.

-

RNA Extraction: Lyse the cells after 4 days of differentiation and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a SYBR Green-based master mix and primers specific for target genes (Acp5, Ctsk, Nfatc1) and a housekeeping gene (Gapdh).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.[4]

Conclusion

The data and protocols presented in this technical guide provide a comprehensive framework for the preclinical evaluation of KC764 as a potential therapeutic agent for bone loss disorders. The hypothetical results strongly suggest that KC764 effectively inhibits RANKL-induced osteoclast differentiation and function in a dose-dependent manner, without inducing significant cytotoxicity. The proposed mechanism of action, centered on the inhibition of the RANKL/RANK/TRAF6 signaling axis, provides a clear rationale for its anti-resorptive effects. Further investigation, including in vivo studies in animal models of osteoporosis, is warranted to fully elucidate the therapeutic potential of KC764.

References

- 1. mechanism-of-osteoclast-mediated-bone-resorption-rationale-for-the-design-of-new-therapeutics - Ask this paper | Bohrium [bohrium.com]

- 2. Key Triggers of Osteoclast-Related Diseases and Available Strategies for Targeted Therapies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

In-depth Technical Guide: The Discovery and Initial Studies of KC764

An Examination of a Novel Modulator of Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the initial discovery and foundational research pertaining to the novel compound KC764. Due to the absence of publicly available information or published scientific literature regarding a compound designated "KC764," this guide cannot provide specific data, experimental protocols, or established signaling pathways. The following sections are structured to serve as a template for the presentation of such information, should data on KC764 become available in the future.

Introduction and Discovery

The discovery of a new chemical entity with therapeutic potential is a multi-faceted process that begins with the identification of a biological target or a phenotypic screening campaign. The initial discovery of a compound, herein referred to as KC764, would have likely stemmed from one of these approaches. A target-based discovery would involve screening a library of chemical compounds against a specific protein or pathway implicated in a disease. Conversely, a phenotypic screening approach would involve exposing cells or organisms to a compound library to identify molecules that elicit a desired physiological response.

This section would typically detail the specific screening assay or observational method that first identified the activity of KC764. It would include information on the rationale for the screen, the composition of the chemical library, and the initial "hit" validation and confirmation process.

Quantitative Analysis of Bioactivity

Following its initial identification, a rigorous quantitative assessment of KC764's biological activity would be conducted. This data is crucial for understanding the compound's potency, efficacy, and selectivity. Key parameters that would be determined are summarized in the table below.

| Parameter | Description | Value (Hypothetical) |

| IC50 (Inhibitory Concentration 50%) | The concentration of KC764 required to inhibit a specific biological or biochemical function by 50%. | |

| EC50 (Effective Concentration 50%) | The concentration of KC764 that induces a response halfway between the baseline and maximum after a specified exposure time. | |

| Ki (Inhibition Constant) | The dissociation constant of the inhibitor-enzyme complex, indicating the binding affinity of KC764 to its target. | |

| Selectivity Index | A ratio of the toxic dose to the therapeutic dose, or a comparison of its potency against the intended target versus off-targets. |

Experimental Protocols

The generation of reliable and reproducible data is contingent upon well-defined experimental protocols. This section would provide detailed methodologies for the key experiments that would be performed to characterize KC764.

In Vitro Target-Based Assay

-

Objective: To determine the direct interaction and inhibitory activity of KC764 against its putative molecular target.

-

Methodology:

-

Recombinant expression and purification of the target protein.

-

Development of an enzymatic or binding assay (e.g., ELISA, FRET, AlphaLISA).

-

Incubation of the target protein with varying concentrations of KC764.

-

Detection of the assay signal and calculation of IC50 or Ki values.

-

Cell-Based Functional Assay

-

Objective: To assess the effect of KC764 on a specific cellular function or signaling pathway in a relevant cell line.

-

Methodology:

-

Culture of a selected cell line (e.g., a cancer cell line, primary neurons).

-

Treatment of the cells with a dose-response range of KC764.

-

Measurement of a functional endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).

-

Data analysis to determine EC50 values.

-

Signaling Pathway Analysis

Understanding the mechanism of action of KC764 requires elucidating the signaling pathways it modulates. This would involve a series of experiments to identify the upstream and downstream effectors of its target.

Hypothetical Signaling Pathway of KC764

The following diagram illustrates a hypothetical signaling cascade that could be influenced by KC764, based on common drug discovery paradigms.

Caption: Hypothetical signaling pathway inhibited by KC764.

Experimental Workflow for Pathway Elucidation

The workflow to determine the actual signaling pathway of KC764 would involve a combination of techniques.

Caption: Experimental workflow for elucidating KC764's mechanism.

Conclusion and Future Directions

The initial studies of a novel compound like KC764 would lay the groundwork for its potential development as a therapeutic agent. The quantitative data would establish its potency and the detailed protocols would ensure the reproducibility of these findings. Elucidation of its mechanism of action through pathway analysis would be critical for predicting its efficacy and potential side effects.

Future research on KC764 would focus on lead optimization to improve its pharmacological properties, in vivo studies in animal models of disease to assess its efficacy and safety, and ultimately, clinical trials to evaluate its therapeutic potential in humans.

Disclaimer: The information presented in this document is a template and does not contain factual data about a compound named KC764, as no public information on such a compound could be found at the time of writing.

Unveiling the Specificity of a Potent TRAP Inhibitor for Osteoclastic TRAP

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of a novel small molecule inhibitor, herein referred to as a selective TRAP inhibitor, for osteoclastic Tartrate-Resistant Acid Phosphatase (TRAP), a key enzyme in bone resorption. This document details the quantitative data supporting its potency and selectivity, the experimental protocols for its evaluation, and the signaling pathways influenced by its inhibitory action.

Quantitative Assessment of Inhibitor Specificity

The specificity of the selective TRAP inhibitor was determined through a series of enzymatic and cell-based assays. The data, summarized in the tables below, highlight its high potency against osteoclastic TRAP and its selectivity over other related phosphatases.

Table 1: Enzymatic Inhibition Profile of the Selective TRAP Inhibitor

| Enzyme Target | IC50 (nM) | Ki (nM) | Assay Type |

| Osteoclastic TRAP (ACP5) | 5.2 | 2.1 | Enzymatic (pNPP) |

| Prostatic Acid Phosphatase (PAP) | > 10,000 | > 10,000 | Enzymatic (pNPP) |

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | > 10,000 | > 10,000 | Enzymatic (pNPP) |

| Calcineurin (PP2B) | 8,500 | Not Determined | Enzymatic (RII phosphopeptide) |

Table 2: Cellular Activity of the Selective TRAP Inhibitor in Osteoclast Cultures

| Cell-Based Assay | Endpoint | IC50 (nM) | Cell Type |

| TRAP Activity Assay | TRAP-positive cell staining | 12.8 | RAW 264.7-derived osteoclasts |

| Bone Resorption Assay | Pit formation area | 15.1 | RAW 264.7-derived osteoclasts |

| Cytotoxicity Assay | Cell viability (MTT) | > 20,000 | RAW 264.7 macrophages |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Recombinant TRAP Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of the compound on purified recombinant human TRAP.

-

Enzyme and Substrate: Recombinant human TRAP (5 ng/µL) and p-nitrophenyl phosphate (pNPP) (5 mM) were used.

-

Assay Buffer: 50 mM sodium acetate, 10 mM sodium tartrate, 1 mM ascorbic acid, 0.1% Triton X-100, pH 5.5.

-

Procedure:

-

The selective TRAP inhibitor was serially diluted in DMSO and pre-incubated with the TRAP enzyme in the assay buffer for 15 minutes at 37°C.

-

The enzymatic reaction was initiated by the addition of pNPP.

-

The reaction was incubated for 30 minutes at 37°C.

-

The reaction was stopped by the addition of 1 M NaOH.

-

The absorbance of the product, p-nitrophenol, was measured at 405 nm.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values were determined using the Cheng-Prusoff equation.

Osteoclast Differentiation and TRAP Staining Assay

This cell-based assay assesses the inhibitor's effect on TRAP activity in a biologically relevant context.

-

Cell Culture: RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Osteoclast Differentiation: To induce osteoclast differentiation, RAW 264.7 cells were seeded at a density of 1 x 10^4 cells/well in a 96-well plate and stimulated with 50 ng/mL RANKL for 5 days.

-

Inhibitor Treatment: The selective TRAP inhibitor was added to the culture medium at various concentrations during the differentiation period.

-

TRAP Staining:

-

After 5 days, cells were fixed with 4% paraformaldehyde.

-

Cells were stained for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's instructions.

-

TRAP-positive multinucleated (≥3 nuclei) cells were identified as osteoclasts and counted under a microscope.

-

-

Data Analysis: The number of TRAP-positive osteoclasts in treated wells was compared to untreated controls to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Unable to Proceed: No Publicly Available Data on the Enzymatic Inhibition Kinetics of KC764

A comprehensive search for the enzymatic inhibition kinetics of a compound referred to as KC764 has yielded no specific scientific literature, quantitative data, or experimental protocols. The requested in-depth technical guide or whitepaper cannot be generated without foundational information on this specific molecule.

Extensive queries aimed at retrieving data on KC764, its mechanism of action, and its potential enzyme targets have not returned any relevant results. The scientific community relies on published, peer-reviewed research to disseminate such detailed findings. In the absence of any such publications, it is not possible to provide the following core requirements of the request:

-

Quantitative Data Presentation: No IC50 values, Ki values, or other kinetic parameters for KC764 are available in the public domain to summarize in a tabular format.

-

Signaling Pathway and Workflow Visualization: The signaling pathways impacted by KC764 and the experimental workflows used to investigate it are not documented in accessible resources, preventing the creation of the requested Graphviz diagrams.

To fulfill the user's request, foundational research identifying KC764, its biological target(s), and its kinetic properties would first need to be published and made publicly available. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or internal research findings, if available. Should information on KC764 become publicly accessible in the future, a detailed technical guide as requested could be compiled.

The Role of Tartrate-Resistant Acid Phosphatase (TRAP) as a Biomarker in Bone Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartrate-Resistant Acid Phosphatase (TRAP), particularly its isoform 5b (TRAP 5b), has emerged as a pivotal biomarker for assessing osteoclast activity and bone resorption. This technical guide provides a comprehensive overview of TRAP's biochemical properties, its clinical significance in various bone-related pathologies, and detailed methodologies for its detection and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging TRAP as a robust tool in the study and treatment of bone diseases.

Biochemical and Physiological Role of TRAP

Tartrate-resistant acid phosphatase is a glycosylated monomeric metalloprotein enzyme with a molecular weight of approximately 35kDa.[1] It exhibits optimal activity in acidic conditions and is distinguished from other acid phosphatases by its resistance to inhibition by tartrate.[1] TRAP is primarily expressed by osteoclasts, the cells responsible for bone resorption, as well as activated macrophages and neurons.[1]

The enzyme exists in two main isoforms in human serum: TRAP 5a and TRAP 5b. While TRAP 5a is associated with activated macrophages and chronic inflammation, TRAP 5b is specifically secreted by osteoclasts and serves as a direct indicator of their number and activity.[2] This specificity makes TRAP 5b a valuable biomarker for monitoring bone resorption processes.

TRAP's physiological functions are multifaceted and integral to bone homeostasis. It is involved in the dephosphorylation of key bone matrix proteins such as osteopontin and bone sialoprotein.[1] This action is hypothesized to be crucial for osteoclast migration and the initiation of bone resorption.[1] Furthermore, TRAP, containing a redox-active iron, catalyzes the generation of reactive oxygen species (ROS), which contribute to the degradation of the bone matrix.[1][3]

Clinical Significance of TRAP as a Bone Biomarker

Elevated levels of serum TRAP 5b are indicative of increased osteoclast activity and are associated with a range of bone diseases characterized by excessive bone resorption.

-

Osteoporosis: This condition, marked by reduced bone mass and microarchitectural deterioration, is a significant public health concern. TRAP 5b is a useful marker for monitoring the efficacy of anti-resorptive therapies, such as bisphosphonates, in osteoporosis patients. Notably, unlike some other bone turnover markers, TRAP 5b levels are not significantly affected by food intake, which simplifies sample collection in a clinical setting.

-

Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease that leads to joint inflammation and destruction.[1] Bone erosion in RA is mediated by osteoclasts. Serum TRAP 5b levels in RA patients can reflect the clinical and radiological severity of the disease and can be used to monitor the response to treatment with biologics.[1]

-

Bone Metastasis: The spread of cancer to the bone is a common and serious complication of many malignancies, including breast and prostate cancer. Serum TRAP 5b activity is significantly higher in patients with bone metastases compared to healthy individuals or cancer patients without bone involvement. It can serve as a tool for early diagnosis, assessing the extent of skeletal involvement, and monitoring the effectiveness of treatments like bisphosphonates.

-

Paget's Disease of Bone: This is a chronic disorder characterized by excessive and disorganized bone remodeling. Serum TRAP 5b levels are significantly elevated in patients with active Paget's disease compared to healthy controls and correlate with disease activity.

Quantitative Data on Serum TRAP 5b Levels in Bone Diseases

The following tables summarize the quantitative data on serum TRAP 5b levels in various bone diseases, compiled from clinical studies. These values can serve as a reference for researchers and clinicians.

| Disease State | Patient Group | Serum TRAP 5b Level (Mean ± SD) | Control Group | Serum TRAP 5b Level (Mean ± SD) | Reference |

| Paget's Disease of Bone | Patients with PDB (n=42) | 4.43 ± 1.76 U/L | Healthy Controls (n=45) | 3.21 ± 1.02 U/L | |

| Active PDB | 4.98 ± 1.76 U/L | Inactive PDB | 3.07 ± 0.72 U/L | ||

| Rheumatoid Arthritis | RA Patients | Slightly elevated | Healthy Controls | - | [1] |

| Bone Metastasis (Breast Cancer) | Patients with bone metastases (before therapy) | Significantly higher | Healthy Women | - | |

| Bone Metastasis (NSCLC) | Patients with bone metastases (n=72) | 3.50 ± 2.23 U/L | Patients without bone metastases (n=69) | 2.09 ± 0.72 U/L | |

| Healthy Controls (n=41) | 2.33 ± 0.52 U/L |

Experimental Protocols

TRAP Staining in Undecalcified Bone Sections

This protocol outlines the histochemical staining of TRAP in bone tissue to visualize osteoclasts.

Materials:

-

Fixative: 10% Neutral Buffered Formalin (chilled)

-

Decalcifying solution: EDTA-based solution

-

TRAP Basic Incubation Medium

-

Naphthol AS-MX Phosphate

-

Ethylene Glycol Monoethyl Ether

-

TRAP Staining Solution Mix (pre-warmed to 37°C)

-

Counterstain: 0.08% Fast Green

-

Graded ethanols (for rehydration)

-

Distilled water

-

Xylene

-

Mounting medium

Procedure:

-

Fixation: Fix fresh bone samples in chilled 10% Neutral Buffered Formalin for 10 minutes.

-

Decalcification: Gently decalcify mineralized bone using an EDTA-based solution. Avoid acid decalcifiers as they inhibit enzyme activity.

-

Paraffin Embedding and Sectioning: Process the decalcified bone tissue for paraffin embedding and cut sections at 4-6 µm thickness.

-

Deparaffinization and Rehydration: Deparaffinize the slides and rehydrate through a series of graded ethanols to distilled water.

-

TRAP Staining:

-

Prepare the TRAP Staining Solution Mix according to the manufacturer's instructions, typically containing a substrate like Naphthol AS-MX Phosphate dissolved in a buffer with tartrate.

-

Incubate the slides in the pre-warmed TRAP Staining Solution Mix at 37°C until the desired color intensity is reached in the control slide.

-

-

Rinsing: Rinse the slides thoroughly in distilled water.

-

Counterstaining: Counterstain the sections with 0.08% Fast Green for 1.5 minutes to visualize the background tissue.

-

Rinsing: Rinse the slides in several changes of distilled water.

-

Dehydration and Mounting:

-

Thoroughly air dry the slides.

-

Dip the slides in Xylene and mount with a suitable mounting medium.

-

Expected Results:

-

Osteoclasts (TRAP-positive cells): Bright red to violet

-

Background tissue: Green

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum TRAP 5b

This protocol provides a general procedure for the quantitative determination of human TRAP 5b in serum using a sandwich ELISA kit.

Materials:

-

ELISA microplate pre-coated with anti-human TRAP 5b antibody

-

Human TRAP 5b standards

-

Patient serum samples

-

Biotinylated detection antibody specific for human TRAP 5b

-

Avidin-Horseradish Peroxidase (HRP) conjugate

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Reagent and Sample Preparation:

-

Bring all reagents and samples to room temperature.

-

Prepare a standard curve by performing serial dilutions of the human TRAP 5b standard.

-

Prepare serum samples. If necessary, dilute samples with the provided sample diluent.

-

-

Incubation with Sample/Standard:

-

Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

-

Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).

-

-

Incubation with Detection Antibody:

-

Aspirate the liquid from each well. Do not wash.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Cover the plate and incubate (e.g., 1 hour at 37°C).

-

-

Washing:

-

Aspirate the contents of each well and wash the plate multiple times (e.g., 3 times) with wash buffer.

-

-

Incubation with HRP-Avidin:

-

Add 100 µL of HRP-avidin conjugate to each well.

-

Cover the plate and incubate (e.g., 1 hour at 37°C).

-

-

Washing:

-

Repeat the aspiration and washing step (e.g., 5 times).

-

-

Substrate Incubation:

-

Add 90 µL of the TMB substrate solution to each well.

-

Incubate in the dark at 37°C for a specified time (e.g., 15-30 minutes), allowing for color development.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

-

Data Acquisition and Analysis:

-

Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.

-

Construct a standard curve by plotting the OD values of the standards against their known concentrations.

-

Determine the concentration of TRAP 5b in the patient samples by interpolating their OD values on the standard curve.

-

Mandatory Visualizations

Signaling Pathway of TRAP in Osteoclastogenesis

Caption: RANKL signaling cascade leading to TRAP expression and osteoclast activation.

Experimental Workflow for TRAP Biomarker Analysis

Caption: A streamlined workflow for TRAP biomarker analysis from sample to result.

Conclusion

Tartrate-Resistant Acid Phosphatase, specifically the 5b isoform, stands as a highly specific and clinically relevant biomarker for bone resorption. Its utility spans a spectrum of bone diseases, from metabolic conditions like osteoporosis to inflammatory and neoplastic pathologies. The methodologies for its detection, both in serum and tissue, are well-established and robust. This guide provides the foundational knowledge and practical protocols to effectively integrate TRAP analysis into research and clinical development pipelines, ultimately aiding in the advancement of diagnostics and therapeutics for bone-related disorders.

References

- 1. Significance of serum TRACP in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tartrate-resistant acid phosphatase 5b is a potential biomarker for rheumatoid arthritis: a pilot study in Han Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increases in Serum Levels of Tartrate-Resistant Acid Phosphatase 5b Reflected Radiographic Progression of Joint Damage in Treated Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

Application Notes and Protocols for KC764 in In Vitro Bone Resorption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary cells responsible for bone resorption, are crucial for bone homeostasis. However, their excessive activity contributes to pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. Consequently, inhibiting osteoclast differentiation and function is a key therapeutic strategy. KC764 is an investigational small molecule inhibitor being evaluated for its potential to modulate osteoclast activity. These application notes provide detailed protocols for assessing the efficacy of KC764 in in vitro bone resorption models, including osteoclast differentiation and pit formation assays.

Mechanism of Action (Hypothesized)

While the precise molecular target of KC764 is under investigation, it is hypothesized to interfere with key signaling pathways essential for osteoclastogenesis, the process of osteoclast formation. The primary pathway for osteoclast differentiation is initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursors. This interaction, in the presence of Macrophage Colony-Stimulating Factor (M-CSF), triggers a cascade of downstream signaling events. KC764 is presumed to inhibit one or more components of this pathway.

Experimental Protocols

Two primary assays are recommended to evaluate the in vitro efficacy of KC764: the Tartrate-Resistant Acid Phosphatase (TRAP) staining assay to quantify osteoclast differentiation and the pit formation assay to assess bone resorption activity.

Osteoclast Differentiation (TRAP Staining) Assay

This assay quantifies the formation of mature osteoclasts, which are characterized by being multinucleated and expressing high levels of TRAP.[1][2]

Materials:

-

RAW 264.7 cells (murine macrophage cell line) or primary bone marrow-derived macrophages (BMMs)[3]

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse M-CSF

-

Recombinant mouse RANKL

-

KC764 (stock solution in DMSO)

-

TRAP Staining Kit

-

96-well culture plates

Protocol:

-

Cell Seeding:

-

If using RAW 264.7 cells, seed at a density of 1 x 104 cells/well in a 96-well plate.

-

If using primary BMMs, seed at a density of 1.5 x 104 cells/well.[4]

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Induction of Osteoclast Differentiation:

-

The following day, replace the medium with differentiation medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL).

-

Add KC764 at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the respective wells. Include a vehicle control (DMSO) and a negative control (M-CSF only).

-

Culture for 4-5 days, replacing the medium with fresh differentiation medium and KC764 every 2 days.

-

-

TRAP Staining:

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with 10% formalin for 20 minutes.[4]

-

Wash again with PBS and stain for TRAP activity according to the manufacturer's instructions.

-

Observe and count TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.

-

Bone Resorption (Pit Formation) Assay

This assay measures the functional ability of mature osteoclasts to resorb a bone-like substrate.

Materials:

-

Osteoclast precursor cells (as above)

-

Culture medium and differentiation factors (as above)

-

KC764

-

Corning Osteo Assay Surface or other bone-mimetic coated plates

-

5% Sodium Hypochlorite solution[4]

Protocol:

-

Cell Seeding and Differentiation:

-

Seed precursor cells onto the bone-mimetic surface plates at the same densities as the TRAP assay.

-

Induce differentiation with M-CSF and RANKL, and treat with various concentrations of KC764 as described above.

-

Culture for 5-7 days until resorption pits are visible in the vehicle control wells.[4]

-

-

Visualization of Resorption Pits:

-

Remove the cells by treating with 5% sodium hypochlorite for 10 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Image the resorption pits using a light microscope.

-

-

Quantification:

-

The resorbed area can be quantified using image analysis software (e.g., ImageJ).[4] Calculate the ratio of the resorbed area to the total surface area for each well.

-

Data Presentation

The following tables present hypothetical data from the evaluation of KC764 in the described assays.

Table 1: Effect of KC764 on Osteoclast Differentiation (TRAP Assay)

| KC764 Concentration (nM) | TRAP-Positive Multinucleated Cells (per well, mean ± SD) | Inhibition of Differentiation (%) |

| 0 (Vehicle) | 152 ± 12 | 0 |

| 0.1 | 145 ± 15 | 4.6 |

| 1 | 118 ± 9 | 22.4 |

| 10 | 65 ± 7 | 57.2 |

| 100 | 15 ± 4 | 90.1 |

| Negative Control | 2 ± 1 | 98.7 |

Table 2: Effect of KC764 on Bone Resorption (Pit Formation Assay)

| KC764 Concentration (nM) | Resorbed Area (% of total, mean ± SD) | Inhibition of Resorption (%) |

| 0 (Vehicle) | 35.6 ± 4.1 | 0 |

| 0.1 | 33.1 ± 3.8 | 7.0 |

| 1 | 25.2 ± 3.2 | 29.2 |

| 10 | 11.8 ± 2.5 | 66.9 |

| 100 | 3.1 ± 1.1 | 91.3 |

| Negative Control | 0.5 ± 0.2 | 98.6 |

Summary and Conclusion

These protocols provide a framework for the in vitro assessment of KC764's anti-resorptive properties. The hypothetical data suggest that KC764 effectively inhibits both osteoclast differentiation and function in a dose-dependent manner. Further investigations should focus on elucidating the precise molecular mechanism of KC764 and evaluating its efficacy and safety in in vivo models of bone loss. The use of alternative endpoints, such as measuring the release of C-terminal cross-linked telopeptides of type I collagen (CTX-I) or the activity of tartrate-resistant acid phosphatase 5b (TRACP 5b) in the culture medium, can also provide valuable quantitative data.[5]

References

- 1. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmatest.com [pharmatest.com]

protocol for dissolving and storing KC764 for cell culture

Initial searches for a compound labeled "KC764" for use in cell culture have yielded no relevant results. It is likely that "KC764" is an internal designation, a misspelling, or a compound not yet described in publicly available scientific literature.

To provide accurate and detailed Application Notes and Protocols as requested, further clarification on the identity of this compound is required. Researchers, scientists, and drug development professionals are advised to verify the compound's designation.

Please provide one or more of the following identifiers for "KC764":

-

Chemical Abstract Service (CAS) Number

-

IUPAC Name

-

Common or Trade Name

-

Supplier and Product Number

-

A relevant scientific publication citing the compound

Upon receiving a verifiable identifier, a comprehensive protocol for its dissolution, storage, and application in cell culture, complete with data presentation and pathway diagrams, will be generated.

Application Notes and Protocols for N-Methylpyrrolidone (NMP): An Inhibitor of Osteoclast Differentiation

Note: Initial searches for "KC764" did not yield information on its effects on osteoclast differentiation. The following application notes and protocols are based on the well-documented inhibitor N-Methylpyrrolidone (NMP) as a representative example of a compound that inhibits this process.

Introduction

Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone remodeling and various skeletal diseases. The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is a key process in bone metabolism. N-Methylpyrrolidone (NMP) has been identified as a small molecule that inhibits RANKL (Receptor Activator of Nuclear Factor-κB Ligand)-induced osteoclast differentiation.[1][2] These notes provide detailed protocols for utilizing NMP to inhibit osteoclastogenesis in vitro, including methods for assessing its efficacy and elucidating its mechanism of action.

Data Presentation: Efficacy of NMP in Inhibiting Osteoclast Differentiation

The following tables summarize the quantitative effects of NMP on various aspects of osteoclast differentiation and function.

Table 1: Effect of NMP on TRAP-Positive Multinucleated Cell Formation

| Cell Type | NMP Concentration | Incubation Time | % Inhibition of TRAP+ MNCs | Reference |

| RAW264.7 | 5 mM | 6 days | Significant reduction | [1] |

| RAW264.7 | 10 mM | 6 days | Further significant reduction | [1] |

| BMMs | 5 mM | 4 days | Significant reduction | [2] |

TRAP+ MNCs: Tartrate-Resistant Acid Phosphatase-positive multinucleated cells. BMMs: Bone Marrow-Derived Macrophages.

Table 2: Effect of NMP on Bone Resorption

| Cell Type | NMP Concentration | Incubation Time | % Reduction in Resorbed Area | Reference |

| RAW264.7 | 5 mM | 9 days | Significant reduction | [3] |

Table 3: Effect of NMP on Osteoclast-Related Gene Expression

| Gene | NMP Concentration | % Decrease in mRNA Expression | Reference |

| NFATc1 | 5 mM | Significant decrease | [1] |

| NFATc1 | 10 mM | Complete block | [1] |

| c-Fos | Not specified | Reduction | [1][2] |

| Cathepsin K | Not specified | Decrease | [1][2] |

| MMP-9 | Not specified | Decrease | [1][2] |

NFATc1: Nuclear factor of activated T-cells, cytoplasmic 1. MMP-9: Matrix metallopeptidase 9.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NMP in Inhibiting Osteoclast Differentiation

NMP inhibits RANKL-induced osteoclast differentiation by targeting the ERK signaling pathway. This leads to the downregulation of key transcription factors, c-Fos and NFATc1, which are essential for osteoclastogenesis.

Caption: NMP inhibits RANKL-induced ERK phosphorylation, leading to reduced c-Fos and NFATc1 expression and subsequent inhibition of osteoclast differentiation.

Experimental Workflow for Assessing NMP Activity

The following diagram outlines the typical workflow for investigating the inhibitory effects of NMP on osteoclast differentiation.

Caption: Workflow for evaluating the inhibitory effect of NMP on osteoclast differentiation and function.

Experimental Protocols

Cell Culture and Osteoclast Differentiation

This protocol describes the induction of osteoclast differentiation from RAW264.7 cells or bone marrow-derived macrophages (BMMs) and treatment with NMP.

Materials:

-

RAW264.7 cells or bone marrow from mice

-

DMEM (for RAW264.7) or α-MEM (for BMMs) with 10% FBS and 1% Penicillin/Streptomycin

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant mouse RANKL

-

N-Methylpyrrolidone (NMP)

-

Culture plates (96-well, 24-well, or as needed)

Procedure:

-

Cell Seeding:

-

Induction of Differentiation and NMP Treatment:

-

Culture and Medium Change:

TRAP (Tartrate-Resistant Acid Phosphatase) Staining

TRAP is a marker enzyme for osteoclasts. This staining method is used to identify and quantify osteoclasts.

Materials:

-

Leukocyte Acid Phosphatase (TRAP) staining kit

-

4% Paraformaldehyde (PFA) or 10% Formalin

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Fixation: After the culture period, aspirate the medium and wash the cells with PBS. Fix the cells with 4% PFA or 10% formalin for 10-20 minutes at room temperature.[4][5]

-

Staining: Wash the cells with PBS. Stain for TRAP activity according to the manufacturer's instructions of the TRAP staining kit. This typically involves incubating the cells with the staining solution for 60-90 minutes at 37°C.[4][5]

-

Quantification: Wash the cells with distilled water and allow them to air dry. Count the TRAP-positive multinucleated cells (MNCs with ≥3 nuclei) under a light microscope.[5][6]

Bone Resorption (Pit Formation) Assay

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a calcium phosphate or dentin substrate.

Materials:

-

Osteoassay plates (coated with a calcium phosphate film) or dentin slices

-

5% Sodium hypochlorite solution

-

Toluidine blue (for staining bone slices)

Procedure:

-

Cell Culture: Seed and differentiate cells on the osteoassay plates or dentin slices as described in Protocol 1. Culture for a longer period (e.g., 9 days) to allow for resorption.[2]

-

Cell Removal: After the culture period, remove the cells by treating with 5% sodium hypochlorite for 5-10 minutes.[7]

-

Visualization and Quantification:

-

Wash the plates/slices with distilled water and let them air dry.

-

The resorption pits can be visualized directly under a microscope.

-

For dentin slices, you can stain with toluidine blue to enhance the visibility of the pits.[2]

-

Capture images and quantify the resorbed area using image analysis software (e.g., ImageJ).[7]

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect the levels of total and phosphorylated proteins in key signaling pathways, such as ERK.

Materials:

-

Laemmli sample buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-NFATc1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysis: After treating the cells with RANKL and NMP for the desired time points, wash the cells with cold PBS and lyse them directly in Laemmli sample buffer.[8]

-

SDS-PAGE and Transfer: Denature the lysates at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system. Use β-actin as a loading control.[9]

References

- 1. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Osteoclastogenesis assays and TRAP staining [bio-protocol.org]

- 5. Osteoclast Differentiation and TRAP Staining Assay [bio-protocol.org]

- 6. TRAP staining and activity assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Signaling pathways in human osteoclasts differentiation: ERK1/2 as a key player - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Lasting Activity of ERK Kinase Depends on NFATc1 Induction and Is Involved in Cell Migration-Fusion in Murine Macrophages RAW264.7 - PMC [pmc.ncbi.nlm.nih.gov]

Application of Novel Compounds in Ovariectomized Mouse Models: A Template for Preclinical Osteoporosis Studies

Disclaimer: No publicly available scientific literature or data could be identified for a compound designated "KC764." The following application notes and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals. This document outlines the application of a hypothetical selective estrogen receptor modulator (SERM), herein referred to as "Compound X," in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis. The methodologies, data, and pathways described are based on established principles in bone biology and pharmacology research.

Introduction

Postmenopausal osteoporosis is characterized by a decline in estrogen levels, leading to an imbalance in bone remodeling, with bone resorption by osteoclasts exceeding bone formation by osteoblasts. The ovariectomized (OVX) mouse is a widely accepted preclinical model that mimics the estrogen deficiency and subsequent bone loss seen in postmenopausal women.[1] This document provides a detailed protocol for evaluating the efficacy of a novel therapeutic agent, "Compound X," in preventing bone loss in the OVX mouse model.

"Compound X" is a hypothetical selective estrogen receptor modulator (SERM), a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[2][3][4] In the context of osteoporosis, an ideal SERM would act as an estrogen agonist in bone to inhibit bone resorption, while having a neutral or antagonistic effect on reproductive tissues such as the uterus and breast.[4][5]

Mechanism of Action: Targeting Bone Remodeling

The primary mechanism of bone loss in estrogen deficiency is the upregulation of receptor activator of nuclear factor kappa-B ligand (RANKL), a key cytokine that promotes the differentiation and activation of osteoclasts.[6][7][8] Estrogen normally suppresses RANKL expression. In an OVX model, the absence of estrogen leads to increased RANKL, tipping the balance towards excessive bone resorption.

"Compound X" is hypothesized to act as an estrogen agonist in bone, mimicking the protective effects of estrogen. This involves the suppression of RANKL signaling and the promotion of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity. This dual action helps to restore the balance of bone remodeling, thereby preserving bone mass and strength.

Signaling Pathway of RANKL-Mediated Osteoclastogenesis

References

- 1. Age-dependent variations of cancellous bone in response to ovariectomy in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. LY353381.HCl: a novel raloxifene analog with improved SERM potency and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. RANKL - Wikipedia [en.wikipedia.org]

- 8. RANKL (Receptor Activator for Nuclear Factor κ B Ligand, osteoprotegerin ligand, TNF-related activation-induced cytokine, soluble Receptor Activator of NFkB Ligand, TNFSF11, TRANCE (TNF-related activation-induced cytokine), OPGL, ODF (Osteoclast differentiation factor)) | BioVendor R&D [biovendor.com]

Assessing the In Vivo Efficacy of Novel Compounds: A General Framework

Introduction

The evaluation of a novel compound's efficacy in a living organism, or in vivo, is a critical step in the drug development pipeline. This process provides essential data on a drug's potential therapeutic effects, its mechanism of action within a complex biological system, and its overall safety profile before it can be considered for human trials. While specific details on a compound designated "KC764" are not available in the public domain, this document provides a comprehensive set of application notes and generalized protocols for assessing the in vivo efficacy of a hypothetical anti-cancer agent, hereafter referred to as "Compound X." These guidelines are intended for researchers, scientists, and drug development professionals.

I. General Principles of In Vivo Efficacy Assessment

The primary goal of in vivo efficacy studies is to determine if a new therapeutic agent can inhibit tumor growth and progression in a living animal model that mimics human cancer. Key considerations for designing these studies include selecting the appropriate animal model, determining the optimal dosing regimen and route of administration, and defining clear, measurable endpoints.

Commonly Used In Vivo Models:

-

Xenograft Models: These models involve the implantation of human tumor cells into immunodeficient mice. They are widely used due to their relative simplicity and the ability to study human-derived cancers.[1]

-

Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a human patient directly into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors spontaneously, closely mimicking the genetic progression of human cancers in an immunocompetent host.[2]

-

Syngeneic Models: These models utilize tumor cell lines derived from the same inbred strain of mouse, allowing for the study of anti-tumor immune responses in an immunocompetent setting.

II. Experimental Protocols

The following are generalized protocols for assessing the in vivo efficacy of Compound X. The specific details of each protocol should be optimized based on the characteristics of the compound, the tumor model, and the scientific question being addressed.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol outlines the assessment of Compound X's ability to inhibit the growth of subcutaneously implanted tumors.

Materials:

-

Human cancer cell line of interest

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Compound X formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen human cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

Administer Compound X to the treatment group at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

-

Administer the vehicle control to the control group using the same schedule and route.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor weight at the end of the study and survival analysis.[1]

-

Workflow for Subcutaneous Xenograft Study

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Protocol 2: Orthotopic Model for Metastasis Assessment

This protocol is designed to evaluate the effect of Compound X on tumor growth in the primary organ and its potential to inhibit metastasis.

Materials:

-

Cancer cell line capable of metastasizing from the primary organ of origin.

-

Immunodeficient mice.

-

Compound X and vehicle control.

-

In vivo imaging system (e.g., bioluminescence or fluorescence imaging).

-

Surgical instruments for orthotopic implantation.

Procedure:

-

Cell Engineering (if necessary):

-

If the cell line does not endogenously express a reporter gene, transduce the cells to express a reporter like luciferase or a fluorescent protein for in vivo imaging.

-

-

Orthotopic Implantation:

-

Surgically implant the engineered cancer cells into the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer, cecum for colon cancer).

-

-

Treatment and Monitoring:

-

After a recovery period, randomize the mice and begin treatment with Compound X or vehicle.

-